1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole
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Overview
Description
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a dichlorophenyl group and a methoxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with a suitable pyrrole precursor under specific conditions. The reaction may be catalyzed by transition metals such as palladium or nickel, and the conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium bicarbonate or cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Electrophiles such as halogens and nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
2,4-Dichloro-5-(2-methoxyethoxy)aniline: A precursor in the synthesis of the target compound.
Uniqueness
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is unique due to its specific substitution pattern and the presence of both dichloro and methoxyethoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-17-6-7-18-13-9-12(10(14)8-11(13)15)16-4-2-3-5-16/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRJOWKZPUREJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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